molecular formula C25H23ClN6O3 B5243030 N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B5243030
M. Wt: 490.9 g/mol
InChI Key: VIQWLJZWTMADFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical cytoplasmic signaling node in immune responses. SYK transduces signals from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a high-value target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and effectively blocking downstream signaling cascades such as the MAPK and NF-κB pathways, which are pivotal for cell activation, proliferation, and survival. Its primary research value lies in the investigation of B-cell-mediated malignancies and autoimmune disorders. Researchers utilize this inhibitor to delineate SYK's role in pathological contexts, including chronic lymphocytic leukemia (CLL) and rheumatoid arthritis, where aberrant BCR signaling is a known driver of disease progression. Studies have shown that pharmacological inhibition of SYK with compounds of this class can induce apoptosis and suppress proliferation in malignant B-cells. Furthermore, its application extends to basic immunological research for dissecting Fc receptor-mediated activation in mast cells, macrophages, and neutrophils, providing crucial insights into allergic responses and immune complex diseases. By selectively targeting SYK, this compound serves as an essential tool for validating SYK as a therapeutic target and for exploring the mechanisms underlying immune dysregulation and oncogenic signaling.

Properties

IUPAC Name

N-[N'-[(4-chlorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O3/c1-14-12-15(2)29-25(28-14)31-24(27-13-17-8-10-18(26)11-9-17)30-21(33)16(3)32-22(34)19-6-4-5-7-20(19)23(32)35/h4-12,16H,13H2,1-3H3,(H2,27,28,29,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQWLJZWTMADFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)Cl)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-chlorobenzylamine and 4,6-dimethylpyrimidine intermediates. These intermediates are then coupled using a condensation reaction to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Imine Formation

The methylidene bridge arises from the reaction of two primary amines (4-chlorobenzylamine and 4,6-dimethylpyrimidin-2-ylamine) with a ketone or aldehyde. This follows:

Amine+CarbonylImine+Water\text{Amine} + \text{Carbonyl} \rightarrow \text{Imine} + \text{Water}

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and dehydration .

Hydrolysis Reactions

The imine bond can hydrolyze under acidic or basic conditions:

Imine+H2OAmine+Carbonyl\text{Imine} + \text{H}_2\text{O} \rightarrow \text{Amine} + \text{Carbonyl}

This highlights the compound’s potential instability in aqueous environments.

Nucleophilic Substitution

The pyrimidine ring may undergo substitution reactions at the 2-position (due to electron-deficient nature). For example:

Pyrimidin-2-amine+NuSubstituted Pyrimidine\text{Pyrimidin-2-amine} + \text{Nu}^- \rightarrow \text{Substituted Pyrimidine}

Relevant nucleophiles include alkoxides or amines.

Structural Features Influencing Reactivity

  • Methylidene Bridge : Acts as a conjugated system, influencing redox stability.

  • Phthalimide Group : Electron-withdrawing carbonyl groups enhance amide bond stability.

  • 4-Chlorobenzyl Moiety : Chlorine’s inductive effect may modulate reactivity toward nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is utilized as a reagent in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules. Researchers have explored its potential in synthesizing derivatives with enhanced properties for various applications.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or receptors involved in disease pathways. For instance, preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

Medicine

The medicinal chemistry field has shown interest in this compound due to its potential therapeutic applications. It is being explored for drug development targeting various diseases, including cancer and infections. The compound's mechanism of action involves interaction with specific molecular targets that may lead to the modulation of cellular pathways.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other functional materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast Cancer)5.0
Derivative BHeLa (Cervical Cancer)3.5
Derivative CA549 (Lung Cancer)4.0

Case Study 2: Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against various bacterial strains. The study found that it exhibited potent activity against resistant strains of Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

Mechanism of Action

The mechanism of action of N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene and Pyrimidine Derivatives

describes compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4). Key differences include:

  • Core Structure: Compound 4 contains a chromeno-pyrimidine fused ring system, whereas the target compound lacks a chromene scaffold but retains the pyrimidine motif.
  • Substituents : Both share chlorinated aromatic groups (4-chlorobenzyl vs. 2-chlorophenyl), but the target compound’s 1,3-dioxoisoindole propanamide tail is absent in Compound 3. This tail likely improves aqueous solubility compared to the chromene system .

Dithiazole and Heterocyclic Analogues

Studies in –7 focus on N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines , which exhibit antimicrobial and antitumor activities. Comparatively:

  • Heteroatoms : Dithiazoles incorporate sulfur atoms, which enhance electrophilicity and reactivity, unlike the pyrimidine and isoindole groups in the target compound.
  • Bioactivity : Dithiazoles inhibit bacterial growth (e.g., Escherichia coli) via thiol-reactive mechanisms . The target compound’s pyrimidine group may instead target eukaryotic enzymes (e.g., kinases), though this requires experimental validation.

Propanamide Derivatives with Bioactive Substituents

highlights 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3), which shows antioxidative activity. Key contrasts include:

  • Functional Groups: Compound 3 has a thiourea linker and chloropyridinyl group, while the target compound uses an imine bridge and dimethylpyrimidine.
  • Bioactivity : Compound 3’s free radical scavenging correlates with its thiourea moiety, whereas the target compound’s 1,3-dioxoisoindole could stabilize radical intermediates or participate in redox cycling.

Data Tables: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound ~532.9 g/mol Z-imine, 4-chlorobenzyl, dimethylpyrimidine, isoindole-dione Inferred kinase inhibition, solubility
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-chromeno-pyrimidin-4-one ~465.3 g/mol Chromene, pyrimidine, chlorophenyl Antimicrobial (structural analogy)
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine ~253.7 g/mol Dithiazole, chlorophenyl Antitumor, antimicrobial
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide ~314.8 g/mol Thiourea, chloropyridinyl, propanamide Antioxidative, radical scavenging

Research Findings and Implications

  • Structural Insights : The target compound’s Z-imine configuration and dimethylpyrimidine group align with kinase inhibitor pharmacophores (e.g., ATP-binding site competitors). The isoindole-dione may reduce metabolic degradation compared to simpler amides .
  • Synthetic Challenges : Analogous compounds in and –7 emphasize the utility of condensation reactions (e.g., benzoyl chloride/acetic anhydride) and crystallographic validation (e.g., SHELX, ORTEP) for structural confirmation .
  • Bioactivity Gaps : While antimicrobial and antioxidative activities are reported for analogues, the target compound’s specific biological profile remains uncharacterized. Prioritizing assays for kinase inhibition, cytotoxicity, and solubility is recommended.

Biological Activity

N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of aromatic and heterocyclic structures. The synthesis typically involves multi-step organic reactions starting from 4-chlorobenzylamine and 4,6-dimethylpyrimidine intermediates. The final product is obtained through condensation reactions under specific conditions that often include solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that modifications in its structure can enhance cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .

Antiviral and Antimicrobial Effects

In addition to its anticancer properties, the compound has been investigated for antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain viral strains and exhibit moderate antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. These findings suggest a broad spectrum of biological activity that could be harnessed for therapeutic purposes .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cancer cells. These interactions can modulate signaling pathways that lead to apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth. Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing its efficacy as an anticancer agent .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effects on a range of tumor cell lines. Results showed significant inhibition of cell proliferation with an IC50 value of approximately 1.61 µg/mL against A-431 cells. This suggests that structural modifications can enhance its potency .
  • Antimicrobial Screening : In a comparative study of various synthesized compounds, this compound exhibited moderate antibacterial activity against specific strains while showing weak activity against others .
  • Pharmacological Effectiveness : Binding studies with bovine serum albumin (BSA) indicated strong interactions with the protein, which could enhance the bioavailability and therapeutic efficacy of the compound in vivo .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzamideContains pyrimidine coreModerate anticancer activity
4-ChlorobenzylamineSimple amine structureCommon intermediate in synthesis
N-(Thiazol-2-yl)-benzenesulfonamideThiazole integrationNotable anticonvulsant properties

This table illustrates the unique aspects of this compound compared to structurally related compounds.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound’s synthesis likely involves multi-step protocols, including:

  • Amide coupling : Formation of the propanamide backbone via activation of carboxylic acid groups (e.g., using EDCI/HOBt) .
  • Schiff base formation : Condensation of the 4-chlorobenzylamine and 4,6-dimethylpyrimidin-2-amine moieties under reflux in ethanol or methanol .
  • Isoindole ring functionalization : Introduction of the 1,3-dioxo group via oxidation or cyclization reactions . Optimization of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for SNAr reactions) is critical for purity .

Q. Which spectroscopic techniques are most reliable for characterizing its structure?

  • ¹H/¹³C NMR : Key for confirming the Z-configuration of the imine bond and substituent positions (e.g., methyl groups on pyrimidine at δ ~2.5 ppm) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and isoindole dioxo groups (~1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers troubleshoot low yields during the final coupling step?

  • Purification : Use column chromatography with gradients of ethyl acetate/petroleum ether to isolate polar byproducts .
  • Moisture control : Ensure anhydrous conditions for imine formation to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER) .
  • QSAR models : Correlate substituent effects (e.g., 4-chlorobenzyl vs. trifluoromethyl analogs) with activity .

Q. How can Bayesian optimization improve reaction yields in large-scale synthesis?

  • Parameter screening : Test variables (temperature, solvent ratio, catalyst loading) via Design of Experiments (DoE) .
  • Algorithmic guidance : Use platforms like ChemOS to iteratively refine conditions, reducing trial runs by ~40% .

Q. What strategies resolve discrepancies in NMR data for stereoisomeric impurities?

  • NOESY/ROESY : Identify spatial proximity of protons to confirm Z/E configurations .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) .

Q. How does the 1,3-dioxo-isoindole moiety influence metabolic stability in preclinical studies?

  • In vitro assays : Test hepatic microsomal stability (human/rat) to assess susceptibility to cytochrome P450 oxidation .
  • Protease resistance : The dioxo group may reduce amide bond cleavage, enhancing plasma half-life .

Notes for Methodological Rigor

  • Contradictions in evidence : While uses ethanol for imine formation, prefers DMF for similar steps. Researchers should compare solvent polarity effects on intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.